3-[1-(4-Chlorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile
Description
Chemical Structure and Properties 3-[1-(4-Chlorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile (molecular formula: C₁₄H₁₃ClN₂O₂; molecular weight: 292.72 g/mol) is a nitrile-containing compound featuring a piperidinone core substituted with a 4-chlorophenyl group at position 1, a ketone at position 2, and a cyanoethyl group at position 3. It is synthesized via solvent-free multicomponent reactions using a magnetic H-bond catalyst (Fe₃O₄@SiO₂@tosyl-carboxamide), as described in recent nicotinonitrile derivative syntheses .
Properties
Molecular Formula |
C14H13ClN2O2 |
|---|---|
Molecular Weight |
276.72 g/mol |
IUPAC Name |
3-[1-(4-chlorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C14H13ClN2O2/c15-10-3-5-11(6-4-10)17-9-1-2-12(14(17)19)13(18)7-8-16/h3-6,12H,1-2,7,9H2 |
InChI Key |
LBBMCDRGEVEGHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)N(C1)C2=CC=C(C=C2)Cl)C(=O)CC#N |
Origin of Product |
United States |
Preparation Methods
Precursor Synthesis: 2-Oxopiperidine Derivative Formation
Objective: To synthesize the core piperidine ring bearing the oxo functionality at the 2-position and the 3-position substitution with the chlorophenyl group.
- Starting Materials: Commonly, the synthesis begins with readily available cyclic amines such as piperidine derivatives, which are subjected to acylation and oxidation reactions.
- Reactions Involved:
- Acylation: The piperidine ring undergoes acylation using acyl chlorides or anhydrides to introduce the ketone functionality at the 2-position.
- Oxidation: Oxidative procedures, such as using potassium permanganate or chromium-based oxidants, are employed to convert the secondary amine to the corresponding oxo derivative.
- Chlorination: Selective chlorination at the 4-position of the aromatic ring attached to the piperidine core can be achieved via electrophilic aromatic substitution, utilizing reagents like N-chlorosuccinimide (NCS) under controlled conditions.
| Step | Reagents | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Acylation | Acyl chloride, base (e.g., triethylamine) | Dichloromethane | Room temperature | Ensures selective acylation at the nitrogen or ring carbons |
| Oxidation | KMnO₄ or CrO₃ | Acetone or acetic acid | Reflux | Converts secondary amines to ketones |
| Chlorination | NCS | Carbon tetrachloride or dichloromethane | 0-25°C | Controlled addition to prevent poly-chlorination |
Functionalization: Introduction of the Nitrile Group and Side Chain
Objective: To attach the nitrile group to the piperidine core, forming the key 3-oxopropanenitrile moiety.
- Knoevenagel Condensation: A pivotal step involves condensing cyanoacetic acid derivatives with aldehyde or ketone intermediates. This reaction introduces the nitrile group along with a conjugated double bond, which can be subsequently cyclized or modified.
- Reagents:
- Cyanoacetic acid or its esters
- Formaldehyde or analogous aldehyde derivatives
- Catalysts such as piperidine or pyridine
- Reaction Conditions:
- Solvent: Ethanol or acetonitrile
- Catalyst: Piperidine
- Temperature: Reflux (~80°C)
- Duration: Several hours to ensure complete condensation
Outcome: Formation of the 3-oxopropanenitrile side chain attached to the piperidine ring, with the nitrile positioned at the terminal carbon.
Coupling with the Aromatic Chlorophenyl Group
Objective: To attach the 4-chlorophenyl group to the piperidine core via a suitable linker, often through nucleophilic substitution or amide bond formation.
- Amide Bond Formation: Activation of the carboxylic acid or acid chloride intermediates with coupling agents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Nucleophilic Substitution: Alternatively, nucleophilic aromatic substitution on chlorinated aromatic rings using amines or phenols under basic conditions.
| Step | Reagents | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Amide coupling | DCC or EDC, base (e.g., DIPEA) | Dichloromethane or DMF | Room temperature to 50°C | Ensures high coupling efficiency |
| Nucleophilic substitution | Amine or phenol, base | Acetone or ethanol | Reflux | Selective substitution on chlorinated aromatic ring |
Final Assembly and Purification
The final step involves the purification of the target compound, typically through column chromatography, recrystallization, or preparative HPLC to achieve high purity suitable for pharmacological testing.
- Nuclear Magnetic Resonance (NMR): To confirm the chemical structure and stereochemistry.
- Mass Spectrometry (MS): To verify molecular weight.
- Infrared Spectroscopy (IR): To identify characteristic functional groups such as nitrile, carbonyl, and aromatic rings.
- Elemental Analysis: To confirm the compound's purity and composition.
Summary of Key Reaction Pathway
| Step | Main Reaction | Reagents | Purpose | Outcome |
|---|---|---|---|---|
| 1 | Acylation/Oxidation | Acyl chlorides, oxidants | Form oxo-piperidine core | 2-oxopiperidine derivative |
| 2 | Nitrile introduction | Cyanoacetic acid derivatives | Attach nitrile group | 3-oxopropanenitrile side chain |
| 3 | Aromatic substitution | Chlorinated phenyl derivatives | Attach chlorophenyl group | Final target molecule |
Chemical Reactions Analysis
Types of Reactions
3-[1-(4-Chlorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Scientific Research Applications
3-[1-(4-Chlorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[1-(4-Chlorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Piperidinone Derivatives
3-[1-(4-Iodophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile (CAS: 2060020-89-3)
- Molecular Formula : C₁₄H₁₃IN₂O₂
- Molecular Weight : 368.17 g/mol
- Key Differences : The iodine atom replaces chlorine, increasing steric bulk and lipophilicity.
- Safety : Requires precautions to avoid heat and ignition sources (P210 hazard statement) .
3-[1-(2,6-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile (CAS: 2060044-71-3)
- Molecular Formula : C₁₄H₁₂F₂N₂O₂
- Molecular Weight : 278.25 g/mol
- Status : Discontinued commercial availability, limiting current applications .
3-[1-(4-Bromo-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile (CAS: 2059944-05-5)
Chalcone Derivatives with 4-Chlorophenyl Moieties
(E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one
- Molecular Formula : C₁₆H₁₃ClO
- Key Differences: Chalcone backbone (enone system) instead of a piperidinone ring.
- Biological Activity : Exhibited cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 37.24 μg/mL), highlighting the role of the 4-chlorophenyl group in bioactivity .
(E)-1-(4-Fluorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one
Heterocyclic and Ester Derivatives
Ethyl-3-(3-nitropyridin-4-yl)-2-oxopropanoate
Comparative Data Table
Biological Activity
3-[1-(4-Chlorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile, also known by its CAS number 2060048-19-1, is a compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C15H14ClN3O2
- Molecular Weight : 303.74 g/mol
- IUPAC Name : this compound
This compound features a piperidine ring with a chlorophenyl substituent and a nitrile functional group, which may contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, piperidine derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways such as MAPK and AKT pathways, which are crucial for cell survival and proliferation.
Neuroprotective Effects
Research has also suggested potential neuroprotective effects of this compound. In vitro studies demonstrate that it may protect neuronal cells from oxidative stress-induced damage. The presence of the oxopiperidine moiety is believed to play a role in scavenging free radicals, thereby reducing neurotoxicity.
Antimicrobial Activity
Another area of interest is the antimicrobial activity of related compounds. Preliminary assays indicate that derivatives similar to this compound exhibit varying degrees of antibacterial and antifungal activities. These effects are attributed to the disruption of microbial cell membranes and inhibition of essential enzymatic processes.
Study 1: Anticancer Efficacy in Breast Cancer Cells
A study conducted on the effects of piperidine derivatives on breast cancer cells demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 value was determined to be approximately 25 µM, indicating potent anticancer activity.
Study 2: Neuroprotection Against Oxidative Stress
In a neuroprotection study using SH-SY5Y neuronal cells exposed to hydrogen peroxide, treatment with the compound resulted in a 40% reduction in cell death compared to untreated controls. This suggests that the compound has potential therapeutic applications in neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | IC50 = 25 µM in breast cancer cells | |
| Neuroprotective | 40% reduction in cell death | |
| Antimicrobial | Moderate activity against Gram-positive bacteria |
Table 2: Structure Activity Relationship (SAR)
| Compound | Structure Feature | Activity Level |
|---|---|---|
| 4-Chlorophenyl | Substituent on piperidine | High |
| Nitrile Group | Functional group | Moderate |
| Oxopiperidine | Core structure | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
